Regiochemical Differentiation from 4-Fluorobenzyl Isomer via Molecular Descriptors
The target compound differs from its closest commercial analog, N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine hydrochloride (CAS 1856101-74-0), solely in the position of the fluorine atom on the benzyl ring (3-fluoro vs. 4-fluoro) . While both share the same molecular formula (C12H15ClFN3) and molecular weight (255.72 g/mol), the shift of the fluorine substituent from the para to the meta position alters the electron distribution and steric profile of the aromatic ring . This change is expected to modulate pi-stacking interactions and hydrogen-bonding networks with target protein binding pockets, potentially leading to divergent selectivity profiles.
| Evidence Dimension | Fluorine substitution position on benzyl ring |
|---|---|
| Target Compound Data | 3-fluorobenzyl (meta-fluoro) |
| Comparator Or Baseline | 4-fluorobenzyl (para-fluoro) in N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine hydrochloride (CAS 1856101-74-0) |
| Quantified Difference | Positional isomer; no quantitative bioactivity difference data available from direct comparative studies |
| Conditions | Structural comparison only; no head-to-head biological assay data identified |
Why This Matters
In medicinal chemistry, meta vs. para fluoro substitution can reverse target selectivity; this compound offers an alternative vector for SAR exploration when the 4-fluoro analog fails to meet potency or selectivity criteria.
- [1] PubChem. N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine. MW: 219.26 g/mol (free base). View Source
